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Compound of Interest

Compound Name: 6-Fluoro-1-indanone

Cat. No.: B073319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Fluoro-1-indanone (CAS No: 1481-32-9), a key intermediate in the synthesis of various

pharmaceutical compounds.[1][2] Understanding its spectroscopic characteristics is crucial for

reaction monitoring, quality control, and structural confirmation. This document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

complete with experimental protocols and data analysis.

Chemical Structure and Properties
Molecular Formula: C₉H₇FO[1]

Molecular Weight: 150.15 g/mol [1]

Appearance: Off-white crystalline solid[1]

Melting Point: 55-62 °C[1]

Spectroscopic Data
The following sections present the expected spectroscopic data for 6-Fluoro-1-indanone
based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[3]

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.65 dd 1H H-7

~7.20 dd 1H H-5

~7.10 ddd 1H H-4

~3.10 t 2H H-3 (CH₂)

~2.75 t 2H H-2 (CH₂)

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~205.0 C-1 (C=O)

~164.0 (d) C-6 (C-F)

~155.0 (d) C-7a

~131.0 (d) C-3a

~126.0 (d) C-7

~116.0 (d) C-5

~110.0 (d) C-4

~36.0 C-3

~26.0 C-2

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (ketone)

~1610, 1480 Medium-Strong Aromatic C=C stretch

~1250 Strong C-F stretch

~850 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[5]

Table 4: Mass Spectrometry Data (Predicted)

m/z Relative Intensity Assignment

150 High [M]⁺ (Molecular Ion)

122 Medium [M - CO]⁺

95 Medium [M - CO - C₂H₃]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 6-Fluoro-1-
indanone.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-1-indanone in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] Add a small amount of

tetramethylsilane (TMS) as an internal reference standard.[7]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

IR Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of 6-Fluoro-1-indanone in

a volatile solvent like dichloromethane.[8] Apply a drop of the solution onto a salt plate (e.g.,

NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Data Processing: Perform a background subtraction and process the data to obtain the

transmittance or absorbance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 6-Fluoro-1-indanone (approximately 1

mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an

electron ionization (EI) source.[5] Acquire the mass spectrum over a suitable m/z range (e.g.,

50-200 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-Fluoro-1-indanone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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